Home > Products > Screening Compounds P71608 > 1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione
1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione - 1904334-13-9

1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione

Catalog Number: EVT-3113073
CAS Number: 1904334-13-9
Molecular Formula: C14H14N2O3
Molecular Weight: 258.277
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003)

  • Compound Description: This compound is a potent and selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1) . IDO-1 is an enzyme that plays a role in immune suppression within the tumor microenvironment. EOS200271/PF-06840003 has demonstrated favorable ADME properties and predicted human pharmacokinetic properties, making it a potential clinical candidate for cancer immunotherapy .

1-(2-oxo-3-(2-phenylhydrazinyl)indolin-3-yl)pyrrolidine-2,5-dione

  • Compound Description: This compound represents a core structure identified in studies related to acetylcholinesterase (AChE) inhibition [, ]. AChE inhibitors have therapeutic potential in treating neurological disorders like Alzheimer's disease.

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride

  • Compound Description: This compound, identified as compound 4 in the source literature, exhibits significant anticonvulsant activity . It shows greater potency in the maximal electroshock (MES) and 6 Hz seizure tests compared to the reference drugs valproic acid and ethosuximide . The compound also demonstrates moderate inhibition of neuronal voltage-sensitive sodium and L-type calcium channels, suggesting a possible mechanism of action .
  • Compound Description: This compound is described as "Pirorokinoriniru" within the provided abstract . It is studied in combination with a second anti-proliferative agent for treating cell proliferative disorders, particularly cancer . The abstract suggests a twice-daily dosing regimen of 360 mg .
  • Compound Description: This refers to a group of compounds, not a single entity, all featuring a pyrazoline ring linked to a pyrrolidine-2,5-dione . These hybrids displayed potent cytotoxic activity against cancer cell lines (MCF7, HT29, K562) . One specific compound, S2 (1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione), exhibited particularly strong antitumor effects in vitro and in vivo .
Overview

1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of n-substituted carboxylic acid imides. This compound features a unique structure that integrates both pyrrolidine and benzoyl functionalities, making it of interest in various scientific fields, particularly in medicinal chemistry.

Source and Classification

The compound can be classified as follows:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Subclass: Carboxylic acid derivatives
  • Direct Parent: N-substituted carboxylic acid imides

It is recognized for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases due to its structural properties that influence biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione typically involves several steps, including the formation of the pyrrolidine ring followed by the introduction of the benzoyl group. Common methods include:

  1. Cyclization Reactions: The initial step often involves cyclization of appropriate precursors to form the pyrrolidine core.
  2. Acylation Reactions: The introduction of the benzoyl group can be achieved through acylation using benzoyl chloride or similar reagents under basic conditions.
  3. Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

These methods require careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione has a molecular formula of C11H11N2O3C_{11}H_{11}N_{2}O_{3}. Its structure can be represented as follows:

  • IUPAC Name: 1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione
  • SMILES Notation: C1(C(=O)N(C(=O)C(C1)C(=O)N(C(=O)C(C1)C(=O)N(C(=O)C(C1)C(=O)N(C(=O)C(C1)C(=O)N(C(=O)C(C1)C(=O)

The compound features a pyrrolidine ring fused with a dione structure, contributing to its reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its functional groups:

  1. Condensation Reactions: The presence of carbonyl groups allows for condensation with amines or alcohols, leading to the formation of new imide or amide structures.
  2. Reduction Reactions: The dione functionality can be reduced to alcohols or other derivatives using reducing agents like lithium aluminum hydride.
  3. Nucleophilic Additions: The carbonyls can also undergo nucleophilic attack by various nucleophiles, expanding its utility in synthetic chemistry.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione is not fully elucidated but is believed to involve interactions with biological targets through its functional groups. Potential mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Receptor Modulation: It may interact with receptors in biological systems, altering signaling pathways that affect cellular responses.

Further studies are required to clarify its exact mechanism and potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione include:

  • Melting Point: Typically ranges around 150–160 °C (exact values may vary based on purity).
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are crucial for determining the compound's handling and application in laboratory settings.

Applications

Scientific Uses

The applications of 1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione span several fields:

  1. Medicinal Chemistry: Investigated for potential therapeutic uses in treating neurological disorders due to its structural similarity to known pharmacophores.
  2. Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.
  3. Research Tool: Employed in biochemical studies to explore enzyme inhibition mechanisms or receptor interactions.

Continued research into this compound could unveil new therapeutic avenues and enhance our understanding of its chemical behavior in biological systems.

Introduction to 1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione in Contemporary Medicinal Chemistry

Nomenclature and Structural Classification Within N-Substituted Carboxylic Acid Imides

1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione represents a structurally complex imide derivative formed through the hybridization of two pharmacologically significant heterocyclic systems. Its systematic IUPAC name explicitly defines the molecular connectivity: the parent pyrrolidine-2,5-dione scaffold (succinimide core) is substituted at the nitrogen atom with a 1-benzoylazetidin-3-yl moiety. This nomenclature precisely locates the benzoyl group on the azetidine nitrogen (position 1) and specifies the azetidine's connection to the pyrrolidinedione nitrogen via its 3-position carbon [1]. The molecular formula C₁₄H₁₄N₂O₃ reflects this intricate architecture, with a molecular weight of 258.28 g/mol.

Structurally, this compound belongs to the N-substituted carboxylic acid imides class, characterized by the presence of a cyclic imide functional group (the pyrrolidine-2,5-dione) where the nitrogen atom bears a substituent. This classification places it within a broader family of bioactive molecules that include clinically used agents like ethosuximide and phenytoin derivatives. The core structural features include:

  • Pyrrolidine-2,5-dione (Succinimide) System: A five-membered ring containing two carbonyl groups in cis-conformation at positions 2 and 5, creating an electron-deficient imide center capable of hydrogen bonding and dipole-dipole interactions.
  • Azetidine Moiety: A strained four-membered saturated heterocyclic ring connected to the succinimide nitrogen via a methylene linker. The azetidine contributes significant ring strain and conformational rigidity.
  • Benzoyl Group: An aromatic carbonyl substituent attached to the azetidine nitrogen, introducing planar aromatic character and π-electron density. This benzoyl group acts as both an electron-withdrawing unit and a hydrophobic pharmacophore [1] [4].

The spatial arrangement creates a conformationally constrained hybrid scaffold where the benzoyl group's plane is typically orthogonal to the azetidine ring, while the succinimide ring adopts a slightly puckered conformation. This three-dimensionality is crucial for target interactions, particularly in binding to enzymatic pockets requiring specific geometry.

Table 1: Structurally Related N-Substituted Pyrrolidine-2,5-dione Derivatives

Compound NameMolecular FormulaKey Structural FeaturesBiological Relevance
1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dioneC₁₄H₁₄N₂O₃Azetidine-benzoyl + succinimideAnticonvulsant lead [1] [2]
1-(1-Acetylazetidin-3-yl)pyrrolidine-2,5-dioneC₉H₁₂N₂O₃Azetidine-acetyl + succinimideSynthetic intermediate [4]
3-Benzyl-pyrrolidine-2,5-dioneC₁₁H₁₁NO₂N-unsubstituted, 3-benzyl substituentAnticonvulsant precursor [2]
N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dioneC₁₈H₂₆N₄O₂Piperazinyl Mannich base + phenethyl substituentPotent anticonvulsant (ED₅₀ = 36 mg/kg) [2]

Therapeutic Relevance in Drug Discovery: Bridging Pyrrolidine and Benzoyl Pharmacophores

The strategic fusion of the pyrrolidine-2,5-dione (succinimide) and benzoylazetidine pharmacophores creates a hybrid structure with enhanced and potentially multifaceted biological activity. This design leverages known structure-activity relationships (SAR) from both components:

Pyrrolidine-2,5-dione Contributions:The succinimide core is a privileged scaffold in central nervous system (CNS) therapeutics, notably exemplified by ethosuximide, a first-line absence seizure medication. Mechanistically, pyrrolidine-2,5-diones demonstrate:

  • Voltage-Gated Ion Channel Modulation: High-affinity interactions with neuronal voltage-sensitive sodium channels (Naᵥ) and L-type calcium channels (Caᵥ1.2), crucial for regulating neuronal excitability and neurotransmitter release. Structural modifications at the N-1 position significantly influence potency and channel selectivity [2] [5].
  • Anticonvulsant Efficacy: Demonstrated broad-spectrum activity in preclinical seizure models, including maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure tests. N-1 substitution with aromatic or complex heterocyclic groups enhances potency beyond unsubstituted analogs. Hybrid derivatives frequently exhibit lower ED₅₀ values than classical anticonvulsants; for instance, structurally optimized N-Mannich bases derived from 3-benzyl-pyrrolidine-2,5-dione showed ED₅₀ values of 36-39 mg/kg in seizure models, surpassing ethosuximide and valproate [2] [5].

Benzoylazetidine Contributions:The benzoyl-substituted azetidine introduces distinct pharmacodynamic and pharmacokinetic advantages:

  • Electron-Withdrawing and Conformational Effects: The benzoyl group imparts significant electron withdrawal, potentially enhancing the hydrogen-bond accepting capacity of the azetidine nitrogen and influencing the electron density of the adjacent succinimide ring. This can strengthen binding interactions with target proteins.
  • Pharmacokinetic Optimization: Benzoyl incorporation improves lipophilicity (calculated cLogP ~1.8-2.2) and enhances passive membrane permeability, critical for CNS penetration. The planar benzoyl group also facilitates π-stacking interactions with aromatic residues in enzyme binding pockets [1] [7].
  • Immunomodulatory Potential: Structurally analogous benzoyl-containing heterocycles (e.g., substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid) demonstrate significant immunomodulatory effects in human peripheral blood mononuclear cell (PBMC) cultures, influencing cytokine production and proliferation responses. This suggests potential for modulating neuroinflammation pathways relevant to epilepsy and chronic pain [3].

Synergistic Therapeutic Outcomes:The hybridization creates molecules with potentially broader mechanisms of action and improved efficacy profiles:

  • Dual Anticonvulsant-Antinociceptive Activity: Hybrid pyrrolidine-2,5-diones structurally related to 1-(1-benzoylazetidin-3-yl)pyrrolidine-2,5-dione exhibit efficacy not only in seizure models but also in the formalin test of persistent pain, suggesting utility in comorbid conditions like neuropathic pain. This polypharmacology stems from simultaneous modulation of sodium/calcium channels and potential interactions with GABAergic or glutamatergic systems [5].
  • Enhanced Target Engagement: Molecular docking studies of analogous N-substituted 3,4-pyrroledicarboximides indicate that bulky hydrophobic substituents (like benzoylazetidine) penetrate deeper into hydrophobic pockets of cyclooxygenase isoforms (COX-1/COX-2) and ion channels, forming stable complexes via van der Waals forces and hydrogen bonding with key residues (e.g., His90, Arg120, Tyr355 in COX-2). This enhances binding affinity and selectivity [7].

Table 2: Therapeutic Activities of Pyrrolidine-2,5-dione Hybrids Featuring Aromatic/Azetidine Pharmacophores

Pharmacological ActivityStructural Features RequiredModel SystemKey FindingsReference
AnticonvulsantN-1 substitution with aromatic/azacyclic groupsMES, scPTZ, 6-Hz seizure tests (mice)ED₅₀ values as low as 36 mg/kg; superior to ethosuximide, lacosamide, valproate [2] [5]
AntinociceptiveBulky hydrophobic N-1 substituentsFormalin-induced pain (mice)Significant reduction in late-phase pain behaviors (50-60% inhibition at 50 mg/kg) [5]
COX-1/COX-2 InhibitionExtended aromatic systems near imide nitrogenColorimetric enzyme assayIC₅₀ values 0.8-5.2 µM; benzoyl analogs show higher COX-2 affinity [7]
ImmunomodulatoryAromatic carbonyl linked to heterocycleHuman PBMC proliferation & cytokine assaysDose-dependent stimulation/inhibition of LPS-induced cytokine production [3]

The integration of the benzoylazetidine moiety onto the succinimide core exemplifies rational hybrid design in medicinal chemistry. This approach aims to merge the intrinsic bioactivity of both fragments while optimizing drug-like properties. Computational profiling of analogous molecules confirms favorable Lipinski and Veber parameters (MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10, TPSA < 140 Ų), suggesting high oral bioavailability potential [7]. Future structural optimization could explore variations in the benzoyl ring substituents (e.g., electron-donating/-withdrawing groups) and modifications to the azetidine ring (e.g., 2-methyl substitution) to further refine target selectivity and metabolic stability.

Properties

CAS Number

1904334-13-9

Product Name

1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione

IUPAC Name

1-(1-benzoylazetidin-3-yl)pyrrolidine-2,5-dione

Molecular Formula

C14H14N2O3

Molecular Weight

258.277

InChI

InChI=1S/C14H14N2O3/c17-12-6-7-13(18)16(12)11-8-15(9-11)14(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

JJQWHMZOMWTHNE-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.